
Estragole
Overview
Description
Estragole (1-allyl-4-methoxybenzene) is a naturally occurring phenylpropene found in essential oils of plants such as Agastache rugosa, fennel (Foeniculum vulgare), and basil (Ocimum basilicum). It is characterized by a methoxy-substituted allylbenzene structure, contributing to its aromatic properties . This compound constitutes up to 97% of volatile compounds in A. rugosa flower spikes and leaves, making it a key marker for quality assessment in herbal products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estragole can be synthesized through several methods. One common synthetic route involves the methylation of chavicol (4-allylphenol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method involves the isomerization of anethole under acidic conditions to produce this compound .
Industrial Production Methods
Industrially, this compound is primarily obtained through the steam distillation of essential oils from plants like Ocimum basilicum (basil) and Artemisia dracunculus (tarragon). The essential oil is then purified to isolate this compound .
Chemical Reactions Analysis
Isomerization Reactions
Estragole undergoes isomerization to form cis- and trans-anethole, driven by base catalysis or transition-metal catalysts.
Base-Catalyzed Isomerization
In alkaline conditions (e.g., KOH/ethanol), this compound isomerizes via a carbanion intermediate. The reaction proceeds through two pathways:
-
Parallel pathway : Direct conversion to cis- and trans-anethole.
-
Consecutive pathway : Sequential formation of intermediates .
Key Factors Influencing Isomerization
Metal-Catalyzed Isomerization
Ruthenium (Ru), rhodium (Rh), and palladium (Pd) catalysts enhance efficiency under mild conditions:
Catalyst System | Conversion (%) | Selectivity (trans-anethole) | Conditions |
---|---|---|---|
[RuHCl(CO)(PPh₃)₃] | 100 | 95% | 60°C, 1 h |
[RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)]₂ | 99 | 99% | 80°C, 1 h |
Rh/Pd complexes | 70–85 | 80–90% | 491 K, solvent-free |
Mechanistically, Ru catalysts stabilize π-allyl intermediates, enabling stereoselective trans-anethole formation .
Metabolic Pathways
This compound’s metabolism involves bioactivation to genotoxic intermediates and detoxification routes:
Bioactivation Pathways
-
1'-Hydroxylation :
-
Epoxidation :
Detoxification Pathways
Pathway | Enzymes/Process | Metabolites |
---|---|---|
O-Demethylation | CYP2A6, CYP2B6 | 4-Allylphenol → CO₂ |
Glucuronidation | UGT enzymes | 1'-O-Glucuronide (excreted) |
Glutathione conjugation | GST enzymes | Mercapturic acids (non-toxic) |
Dose Dependency : Low doses favor detoxification, while high doses increase 1'-hydroxythis compound formation .
Reactivity with Other Chemicals
This compound exhibits distinct reactivity profiles:
Oxidizing Agents
Acids and Bases
-
Base-driven isomerization (see §1).
-
Acidic conditions protonate the methoxy group, altering electronic properties .
Reducing Agents
Key Research Findings
-
Solvent Effects :
-
Activation Energy :
-
Catalyst Leaching :
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Properties
Estragole exhibits notable antioxidant activity, which has been demonstrated in various studies. It enhances the levels of glutathione (GSH) and glutathione peroxidase (GPx), thereby protecting cells from oxidative stress. This property makes this compound a candidate for therapeutic use in conditions associated with oxidative damage .
1.2 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by modulating cytokine release and leukocyte migration. It has been shown to reduce the activity of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases .
1.3 Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens. Studies have shown its ability to inhibit bacterial growth, particularly when used in combination with other compounds like cinnamaldehyde. Its efficacy varies depending on the method of application (e.g., vapor diffusion versus liquid culture) .
1.4 Anticancer Potential
Recent investigations have highlighted this compound's potential in cancer therapy. A study isolated this compound from basil and radiolabeled it for use in targeted cancer treatments. The results indicated significant uptake by glioblastoma and medulloblastoma cell lines, paving the way for future in vivo studies to explore its efficacy as an anticancer agent .
Aromatherapy and Flavoring
This compound is widely used in aromatherapy due to its pleasant scent and calming effects. It is a common ingredient in essential oils derived from plants like basil and fennel, contributing to their therapeutic properties. Additionally, this compound is utilized as a flavoring agent in food products, cosmetics, and perfumes due to its aromatic qualities .
Safety and Toxicity Concerns
Despite its beneficial applications, this compound's safety profile has raised concerns due to its potential genotoxicity and carcinogenicity observed in rodent studies. The compound may induce DNA adducts through metabolic activation, leading to liver tumors in certain animal models . Ongoing research aims to clarify these risks and establish safe usage guidelines.
Table 1: Pharmacological Properties of this compound
Property | Effect | References |
---|---|---|
Antioxidant | Increases GSH and GPx levels | |
Anti-inflammatory | Reduces cytokine release | |
Antimicrobial | Inhibits bacterial growth | |
Anticancer | Significant uptake in cancer cell lines |
Table 2: Applications of this compound
Application | Description | Examples |
---|---|---|
Aromatherapy | Used for calming effects | Essential oils |
Flavoring | Enhances taste in food products | Food additives |
Therapeutics | Potential treatment for inflammation and cancer | Research studies |
Case Studies
Case Study 1: this compound in Cancer Treatment
A study conducted on this compound isolated from basil involved radiolabeling with iodine-131 for targeted therapy against brain tumors. The results showed promising uptake by cancer cells, indicating potential for developing new treatment modalities .
Case Study 2: this compound's Antioxidant Effects
Research evaluating the antioxidant properties of this compound demonstrated its ability to mitigate oxidative stress markers in vitro, suggesting applications in preventing diseases linked to oxidative damage .
Mechanism of Action
Estragole exerts its effects through various molecular mechanisms. For instance, its antinociceptive effect is attributed to the inhibition of chemical mediators, vascular permeability, and leukocyte migration . Additionally, this compound has been shown to modulate the action of efflux pumps in bacteria, enhancing the efficacy of antibiotics .
Comparison with Similar Compounds
Key Properties and Concerns :
- Metabolism: Estragole undergoes hepatic bioactivation via cytochrome P450 enzymes to form reactive intermediates such as 1′-hydroxythis compound, which can further sulfonate to generate DNA-binding carcinogenic metabolites (e.g., estragol-1′-sulfate) .
- Toxicity: Classified as a hepatocarcinogen in rodents, this compound’s carcinogenicity is dose-dependent, with minimal risk at exposures below 1–10 mg/kg body weight in humans . Regulatory bodies like the European Food Safety Authority (EFSA) recommend limiting this compound in food and herbal products to 0.05 mg/kg for sensitive populations .
Comparison with Structurally and Functionally Similar Compounds
This compound shares structural and metabolic similarities with other allylbenzenes and phenylpropenes. Below is a detailed comparison:
Methyleugenol
- Structure: Methyleugenol (4-allyl-1,2-dimethoxybenzene) differs from this compound by an additional methoxy group at the 2-position.
- Metabolism: Like this compound, methyleugenol is metabolized to 1′-hydroxymethyleugenol, which forms DNA adducts. However, methyleugenol exhibits higher carcinogenic potency in rodent studies due to prolonged hepatic retention of its reactive metabolites .
Safrole
- Structure : Safrole (5-allyl-1,3-benzodioxole) contains a methylenedioxy ring instead of a methoxy group.
- Metabolism : Safrole is metabolized to 1′-hydroxysafrole, which undergoes sulfonation to form DNA-reactive species. Its metabolic pathway overlaps with this compound but includes additional epoxidation at the 2′,3′-double bond .
- Toxicity: Safrole is a known hepatocarcinogen and is banned in food products in many regions. This compound’s lower electrophilicity results in comparatively weaker DNA-binding activity .
Anethole
- Structure : Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) differs by a propenyl group instead of an allyl group.
- Biological Activity : Unlike this compound, anethole exhibits antioxidant, anti-inflammatory, and antithrombotic properties. It acts as a vasorelaxant and antiplatelet agent, making it pharmacologically beneficial .
- Metabolism: Anethole is metabolized to non-carcinogenic derivatives like anethole epoxide, avoiding the formation of DNA-reactive intermediates .
Pulegone
- Structure: Pulegone (a monoterpene ketone) is structurally distinct but co-occurs with this compound in some Agastache chemotypes.
- Biological Role : In A. rugosa, pulegone-rich chemotypes lack this compound entirely, highlighting divergent biosynthetic pathways. This compound chemotypes dominate in antimicrobial activity, whereas pulegone types are linked to insecticidal properties .
Comparative Data Table
Mechanistic and Regulatory Insights
- Metabolic Activation: this compound and methyleugenol share sulfotransferase-mediated bioactivation, but this compound’s single methoxy group reduces metabolic stability compared to methyleugenol’s dimethoxy structure .
- Detoxification: Co-administration with inhibitors like nevadensin (a flavonoid) blocks this compound’s sulfonation pathway, reducing DNA adduct formation by >83% .
Biological Activity
Estragole, also known as 1-allyl-4-methoxybenzene, is a volatile terpenoid compound predominantly found in essential oils of various plants, such as anise and basil. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anticancer properties. However, concerns regarding its safety and carcinogenicity have also been raised, necessitating a comprehensive review of its biological effects.
Antioxidant Properties
This compound exhibits significant antioxidant activity , which contributes to its protective effects against oxidative stress. Research indicates that this compound can enhance the levels of glutathione (GSH) and glutathione peroxidase (GPx), both crucial for maintaining cellular redox status. Furthermore, it has been shown to reduce malondialdehyde (MDA) levels and myeloperoxidase (MPO) activity, thereby mitigating oxidative damage in cells .
Anti-inflammatory Effects
This compound's anti-inflammatory properties are attributed to its ability to modulate cytokine release. It promotes the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory mediators. This dual action helps in reducing inflammation and leukocyte migration, making this compound a potential therapeutic agent for inflammatory conditions .
Antibacterial Activity
The antibacterial efficacy of this compound has been documented against various bacterial strains. It demonstrates a notable ability to enhance the effectiveness of antibiotics like erythromycin against Staphylococcus aureus. In comparative studies, this compound exhibited stronger antibacterial activity in liquid cultures than in vapor diffusion tests .
Antifungal Activity
This compound has shown promising antifungal activity against Aspergillus flavus, with a minimum inhibitory concentration (MIC) of 0.5 μL/mL. The compound inhibits both fungal growth and aflatoxin biosynthesis by disrupting metabolic pathways and increasing reactive oxygen species (ROS) levels within fungal cells .
Case Studies and Research Findings
Case Study 1: Rheumatoid Arthritis
In a study investigating rheumatoid arthritis, this compound was found to ameliorate symptoms induced by complete Freund's adjuvant (CFA) in rats. The mechanism involved the suppression of the JAK-2/STAT-3 signaling pathway, which is implicated in inflammatory responses .
Case Study 2: Carcinogenic Potential
Despite its beneficial effects, this compound has been associated with potential carcinogenicity. Studies have indicated that it can cause DNA damage in bacterial models and induce liver lesions in rodents when administered at high doses. Notably, the formation of DNA adducts was observed in rat liver tissues following this compound exposure . The no-observed-adverse-effect level (NOAEL) was determined to be 37.5 mg/kg based on liver toxicity findings .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of estragole in mammalian systems, and how do these pathways influence toxicity assessments?
- Methodological Answer : this compound undergoes hepatic metabolism via cytochrome P450 enzymes (e.g., CYP1A2, CYP2A6) to form reactive intermediates like 1′-hydroxythis compound and this compound-2′,3′-oxide. In vitro models using liver microsomes from human or rodent sources can quantify metabolite formation rates (Vmax/Km ratios) to assess inter-species differences . Kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots provide comparative insights into metabolic efficiency, critical for extrapolating rodent toxicity data to humans.
Q. How can researchers reliably identify this compound in plant-derived samples, and what analytical techniques minimize cross-contamination risks?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for detecting this compound in essential oils. Validation steps include spiking samples with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects. Limit of detection (LOD) and quantification (LOQ) must be established using calibration curves (R² > 0.99) to ensure reproducibility .
Q. What in vitro models are suitable for preliminary screening of this compound’s genotoxic potential?
- Methodological Answer : Primary hepatocyte cultures or HepG2 cell lines can assess DNA adduct formation via ³²P-postlabeling. Co-incubation with phase I/II enzyme inhibitors (e.g., ketoconazole for CYP3A4) clarifies metabolic activation pathways. Dose-response curves should account for cytotoxicity (measured via MTT assays) to distinguish genotoxicity from cell death .
Advanced Research Questions
Q. How do inter-ethnic variations in human hepatic enzyme activity affect this compound bioactivation, and what experimental designs address population-specific risk assessments?
- Methodological Answer : Liver microsomes from ethnically diverse donors (e.g., Chinese vs. Caucasian) can quantify catalytic efficiency (Vmax/Km) for this compound metabolites. Population pharmacokinetic modeling integrates these data with demographic variables (e.g., CYP allele frequencies) to predict adduct formation thresholds. Cross-validation with physiologically based biodynamic (PBBD) models improves translational relevance .
Q. What methodological challenges arise when reconciling contradictory data on this compound’s carcinogenicity in rodents versus epidemiological studies in humans?
- Methodological Answer : Discrepancies often stem from dose extrapolation and metabolic saturation. Researchers should conduct benchmark dose (BMD) modeling on rodent data and compare it to human dietary exposure levels. In vitro-in vivo extrapolation (IVIVE) using human organotypic cultures or microphysiological systems (e.g., liver-on-a-chip) bridges species differences .
Q. How can researchers design statistically robust studies to evaluate this compound’s dose-response relationships in chronic toxicity?
- Methodological Answer : Use a longitudinal cohort design with multiple dose groups (e.g., 0, 10, 50, 100 mg/kg/day) and staggered sacrifice intervals. Power analysis (α = 0.05, β = 0.2) ensures adequate sample size. Bayesian hierarchical models account for inter-individual variability, while Kaplan-Meier survival curves assess latency in tumor development .
Q. What strategies mitigate confounding factors in observational studies linking this compound exposure to hepatotoxicity?
- Methodological Answer : Propensity score matching adjusts for covariates like age, alcohol consumption, and concomitant medication use. Stratified analysis by genetic polymorphisms (e.g., CYP2A6*2) isolates this compound-specific effects. Sensitivity analyses test robustness against unmeasured confounders (e.g., E-value calculations) .
Q. How do researchers validate computational models predicting this compound-DNA adduct formation in low-dose exposure scenarios?
- Methodological Answer : PBBD models parameterized with in vitro kinetic data (e.g., kcat for sulfotransferases) should be validated against in vivo adduct measurements in rodents. Monte Carlo simulations incorporate parameter uncertainty, while Akaike Information Criterion (AIC) compares model fit across exposure tiers .
Q. Methodological Considerations for Data Reliability
Q. What quality controls ensure reproducibility in this compound metabolism studies using liver microsomes?
- Answer : Include positive controls (e.g., coumarin for CYP2A6 activity) and negative controls (heat-inactivated microsomes). Triplicate assays with coefficient of variation (CV) < 15% are mandatory. Raw data (e.g., HPLC chromatograms) must be archived with metadata (e.g., protein concentration, incubation time) .
Q. How should researchers handle conflicting evidence between in vitro genotoxicity assays and in vivo carcinogenicity data?
- Answer : Apply the “weight of evidence” framework: (1) Assess assay relevance (e.g., bacterial vs. mammalian systems); (2) Evaluate metabolic competency (e.g., S9 fraction activity); (3) Use adverse outcome pathways (AOPs) to contextualize mechanistic plausibility. Systematic reviews with meta-analysis (PRISMA guidelines) resolve inconsistencies .
Properties
IUPAC Name |
1-methoxy-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMSMUAANRJZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | estragole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Estragole | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020575 | |
Record name | Estragole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992), Colorless liquid with an odor of anise; [Hawley], Colourless to light yellow liquid; Anise-like aroma | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Estragole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3834 | |
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Record name | Estragole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
421 °F at 764 mmHg (NTP, 1992), 216 °C at 764 mm Hg, BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg, 215.00 to 216.00 °C. @ 760.00 mm Hg | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
178 °F (NTP, 1992), 81 °C (178 °F) - closed cup | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), In water, 178 mg/L at 25 °C, Very soluble in ethanol, chloroform, 0.178 mg/mL at 25 °C, Insoluble in water; soluble in alcohols, Soluble (in ethanol) | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Estragole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.965 g/cu cm at 25 °C, 0.960-0.968 | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Estragole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | Estragole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3834 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Protein phosphatase 2A (PP2A) is a serine-threonine phosphatase that regulates cell signaling pathways. Its inactivation is correlated with tumor malignancy, possibly due to the effects on cell differentiation and malignant cell transformation. Therefore, it has been noted that PP2A could be a promising target for cancer therapy. In our previous study of the hepatocarcinogen estragole (ES), cell proliferation may be required to convert ES-specific DNA adducts to mutations. To explore the trigger for cell proliferation, gpt delta rats were administered ES by gavage at doses of 3, 30 and 300 mg/kg/day for 4 weeks. ES-induced cell proliferation and gene mutations were observed at only the high dose whereas ES-specific DNA adducts were detected in a dose-dependent manner. Western blot analyses revealed activation of the Akt and ERK pathways without activation of upstream regulators, such as c-Raf, PKC and, PI3K. Phosphorylation of the PP2A C subunit at Tyr307 was found along with phosphorylation of Src. The overall data might imply that PP2A inactivation is responsible for cell cycle progression through activation of the Akt and ERK pathways at high doses of ES. Based on gamma-H2AX immunohistochemistry and Western blot analysis for Rad51 protein, the resultant mutation spectra showed large deletion mutations that might result from double strand breaks of DNA. Thus, it is likely that inactivation of PP2A resulted in acceleration and exacerbation of gene mutations. We conclude that PP2A might contribute to an early stage of chemical carcinogenesis, suggesting that PP2A could be a molecular target of primary cancer prevention. | |
Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless to light yellow liquid | |
CAS No. |
140-67-0 | |
Record name | ESTRAGOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20350 | |
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Record name | Estragole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-67-0 | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140670 | |
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Record name | Estragole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404113 | |
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Record name | Benzene, 1-methoxy-4-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Estragole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-allylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ESTRAGOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NIW07V3ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Methoxy-4-(2-propenyl)benzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.